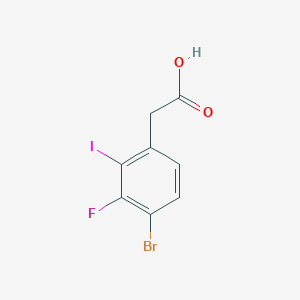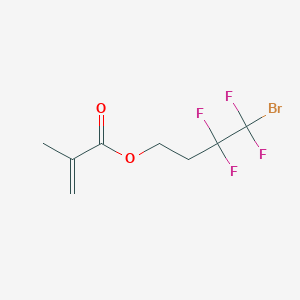
4-Bromo-3-fluoro-2-iodophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-iodophenylacetic acid is an organic compound that belongs to the class of halogenated phenylacetic acids It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-iodophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives. The process may include:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine or iodinating agents like iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-fluoro-2-iodophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups to the phenyl ring.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-2-iodophenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-2-iodophenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its mechanism may involve interactions with enzymes, receptors, or other molecular targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluoro-3-iodobenzoic acid: Similar halogenated structure but with a benzoic acid moiety instead of phenylacetic acid.
3-Bromo-4-fluoro-2-iodophenylacetic acid: Positional isomer with different halogen arrangement.
4-Chloro-3-fluoro-2-iodophenylacetic acid: Chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-fluoro-2-iodophenylacetic acid is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential applications. Its combination of bromine, fluorine, and iodine atoms provides a versatile platform for further chemical modifications and functionalization.
Propriétés
Numéro CAS |
1824057-10-4 |
|---|---|
Formule moléculaire |
C8H5BrFIO2 |
Poids moléculaire |
358.93 g/mol |
Nom IUPAC |
2-(4-bromo-3-fluoro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13) |
Clé InChI |
MKHBTBRVGWEEMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CC(=O)O)I)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)






![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)





